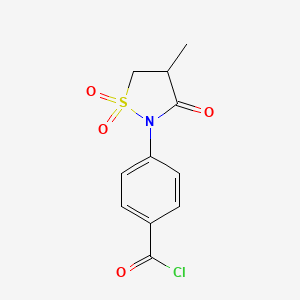

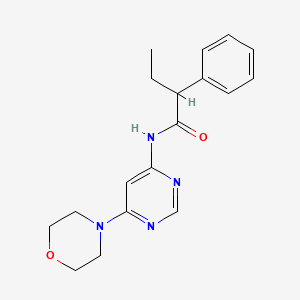

![molecular formula C9H7BrN2O2 B2812176 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 866135-83-3](/img/structure/B2812176.png)

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

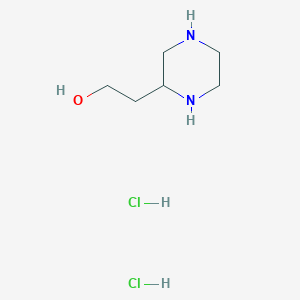

“6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 866135-83-3 . It has a molecular weight of 255.07 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) . This code provides a unique representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- The palladium-catalyzed Suzuki–Miyaura borylation reactions have been utilized for the synthesis of dimerization products from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, highlighting its role in forming potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

- A methodology for the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridine derivatives has been developed, providing insights into the reactions pathways of similar compounds (Yutilov et al., 2005).

Biological Activities and Applications

- Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, demonstrating the compound's potential in antiviral research (Chen et al., 2011).

- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showed significant antiprotozoal activity, indicating the importance of such compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

Advanced Materials and Catalysis

- Imidazo[1,2-a]pyridine derivatives have been synthesized using "water-mediated" hydroamination and silver-catalyzed aminooxygenation, showcasing innovative approaches to heterocyclic chemistry and potential applications in material science (Mohan et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Imidazopyridine and its analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, “6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” and similar compounds may have potential applications in the development of new therapeutic agents.

Wirkmechanismus

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents , suggesting that this compound may interact with biological targets involved in tuberculosis pathogenesis.

Mode of Action

The specific mode of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is currently unknown due to the lack of detailed studies

Biochemical Pathways

Given the potential antituberculosis activity of imidazo[1,2-a]pyridine analogues , it’s plausible that this compound may influence pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Eigenschaften

IUPAC Name |

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFIWTWLWKGLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

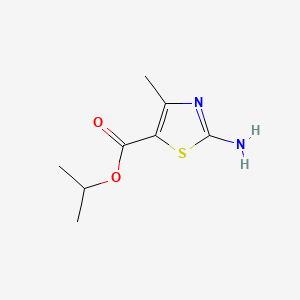

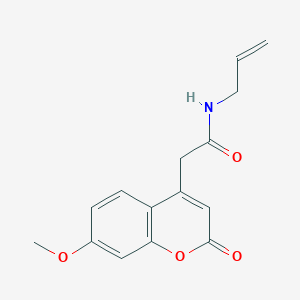

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2812097.png)

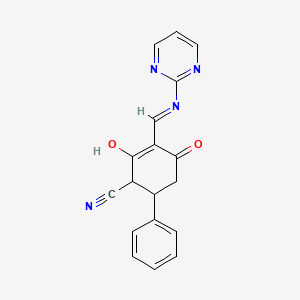

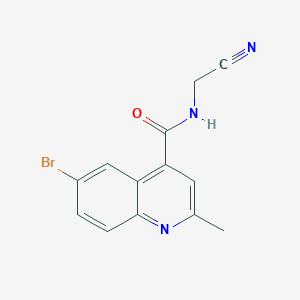

![N-(2,3-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2812102.png)

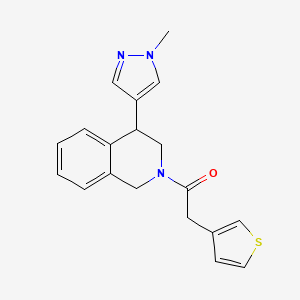

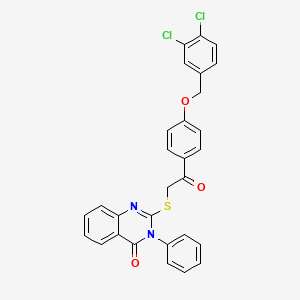

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2812109.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2812114.png)

![Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2812115.png)